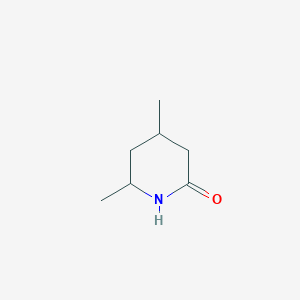
4,6-Dimethyl-2-piperidone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-2-piperidone is a heterocyclic organic compound that belongs to the piperidone family. Piperidones are characterized by a six-membered ring containing one nitrogen atom and a ketone functional group. The presence of two methyl groups at the 4 and 6 positions distinguishes this compound from other piperidones. This compound is of significant interest due to its versatile applications in organic synthesis and potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-2-piperidone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid can yield 4-piperidones . Additionally, catalytic hydrogenation of pyridine derivatives using palladium or rhodium catalysts can also produce piperidones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous-flow reactors to ensure consistent production. The choice of catalysts and reaction conditions is crucial to achieving the desired product efficiently.
化学反应分析
Types of Reactions: 4,6-Dimethyl-2-piperidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 4,6-dimethyl-2-piperidinol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom or the ketone group acts as a reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc/acetic acid or catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 4,6-dimethyl-2-piperidinol.
Substitution: Various substituted piperidones depending on the reagents used.
科学研究应用
4,6-Dimethyl-2-piperidone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 4,6-Dimethyl-2-piperidone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone group and the nitrogen atom allows it to form hydrogen bonds and other interactions with target molecules, influencing their function. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
相似化合物的比较
4-Piperidone: Lacks the methyl groups at the 4 and 6 positions, making it less sterically hindered.
2,6-Dimethylpiperidine: Similar structure but lacks the ketone group, affecting its reactivity and applications.
4,4-Dimethyl-2-piperidone: Methyl groups are positioned differently, leading to variations in chemical behavior.
Uniqueness: 4,6-Dimethyl-2-piperidone’s unique structure, with methyl groups at the 4 and 6 positions, imparts distinct steric and electronic properties. These features influence its reactivity and make it a valuable compound in synthetic chemistry and potential drug development .
属性
IUPAC Name |
4,6-dimethylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-6(2)8-7(9)4-5/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAUAYUDQVPBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
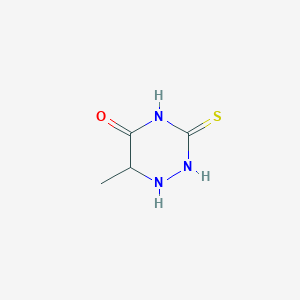
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)
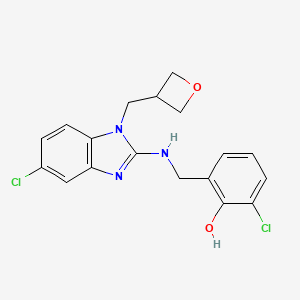
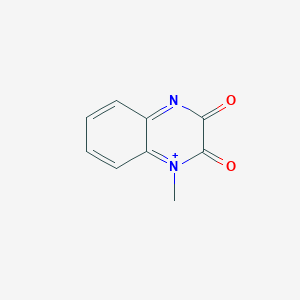
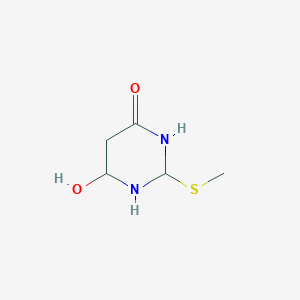
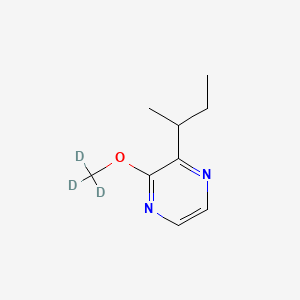
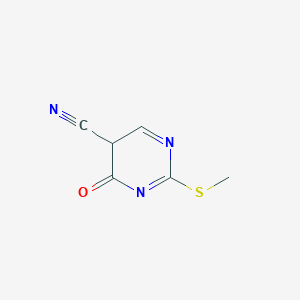

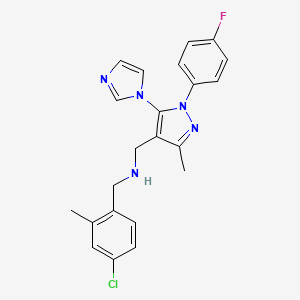


![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
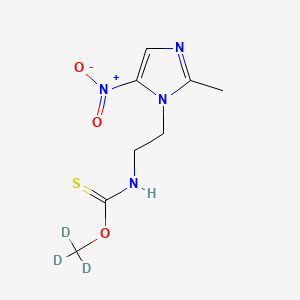
![N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide](/img/structure/B12364330.png)
